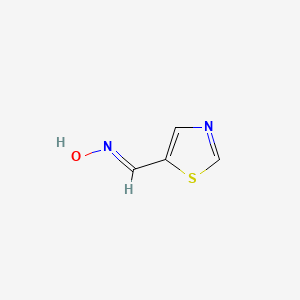

1,3-Thiazole-5-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Thiazole-5-carbaldehyde oxime is a derivative of thiazole . Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . The term ‘thiazole’ also refers to a large family of derivatives . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .

Synthesis Analysis

Thiazoles can be synthesized through various methods. One such method involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles . Another method involves a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN) to provide thiazoles .

Molecular Structure Analysis

The molecular formula of 1,3-Thiazole-5-carbaldehyde oxime is C19H12Cl3N3OS . The molecular weight is 436.74 . The structure of thiazole is planar, characterized by significant pi-electron delocalization, and has some degree of aromaticity .

Chemical Reactions Analysis

Thiazoles are characterized by their reactivity due to the aromaticity of the ring. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .

Aplicaciones Científicas De Investigación

1,3-Thiazole-5-carbaldehyde oxime can be chemically transformed into different derivatives with potential applications in various fields. For example, it can undergo dehydration to form nitriles, which are further converted into oxadiazoles, and react with different agents to form chlorothiazole-carbonitriles and acetoxythiazole-carbonitriles. These transformations suggest applications in organic synthesis and possibly in drug development (Borthwick et al., 1973).

The compound has been used in the study of reactions with electrophilic alkenes/alkynes, contributing to the understanding of the formation of isoxazolidines and the generation of nitrones from O-H oximes. This research is significant in the field of organic chemistry, especially in the synthesis of heterocyclic compounds (Malamidou-Xenikaki et al., 1997).

Its derivatives have been synthesized and evaluated for anticancer and antiviral activities. Specific derivatives demonstrated significant activity against leukemia and viruses like the Epstein-Barr virus and Hepatitis C, indicating its potential in pharmaceutical research (Lozynskyi et al., 2016).

Thiophene derivatives, including those related to 1,3-Thiazole-5-carbaldehyde oxime, have been studied as corrosion inhibitors for aluminum alloy in acidic medium. This suggests applications in materials science, particularly in corrosion prevention (Arrousse et al., 2022).

Mecanismo De Acción

While specific information on the mechanism of action of 1,3-Thiazole-5-carbaldehyde oxime was not found, it’s worth noting that thiazole derivatives have been found to have a wide range of biological activities. For instance, CITCO, a cell-permeable imidazothiazole compound that acts as a CAR agonist, has been found to bind directly to the human pregnane X receptor (hPXR) ligand-binding domain to activate hPXR .

Safety and Hazards

Direcciones Futuras

Thiazole derivatives have been implicated in various diseases related to homeostatic perturbations, such as inflammatory bowel disorders, diabetes, and certain cancers . The potential for future PXR and CAR modulators in the clinic has been strengthened by new signaling mechanisms and tools to dissect the complex PXR and CAR biology .

Propiedades

IUPAC Name |

(NE)-N-(1,3-thiazol-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-6-2-4-1-5-3-8-4/h1-3,7H/b6-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYLFWCLYZJUCIW-QHHAFSJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC=N1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-5-carbaldehyde oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)

![(6R)-4-hydroxy-2-methyl-6-[(8R,9S,10S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1168218.png)